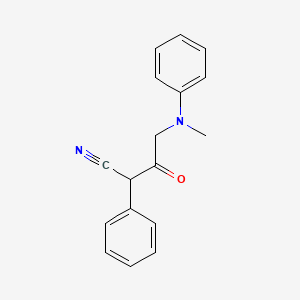
2-Quinazolineacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinazolineacetonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline ring fused with an acetonitrile group, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinazolineacetonitrile typically involves the reaction of 2-aminobenzonitrile with various aldehydes or ketones under acidic or basic conditions. One common method is the Povarov reaction, which involves the condensation of aniline, aldehydes, and nitriles in the presence of a Lewis acid catalyst . Another approach is the cyclization of o-aminobenzonitriles with formamide derivatives under microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and selectivity . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions: 2-Quinazolineacetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Iodine, electrochemical catalysts.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives.
科学的研究の応用
2-Quinazolineacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Quinazolineacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
類似化合物との比較
- Quinazolinone
- Quinoline
- Quinoxaline
Comparison: 2-Quinazolineacetonitrile is unique due to its acetonitrile group, which enhances its reactivity and allows for diverse chemical modifications. Compared to quinazolinone, it has a broader range of applications in synthetic chemistry. Quinoline and quinoxaline, while structurally similar, have different biological activities and are used in distinct research areas .
特性
CAS番号 |
158141-36-7 |
|---|---|
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC名 |
2-quinazolin-2-ylacetonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5H2 |
InChIキー |
CJKCPMNZSPTAFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)








![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)


